molecular formula C5H9BrO2 B6160536 3-(bromomethyl)oxolan-3-ol CAS No. 1613726-22-9

3-(bromomethyl)oxolan-3-ol

Cat. No.: B6160536
CAS No.: 1613726-22-9
M. Wt: 181
InChI Key:
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Description

3-(Bromomethyl)oxolan-3-ol is an organic compound that belongs to the oxolane class and contains a bromomethyl group. This compound is known for its versatility in various fields of research and industry due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)oxolan-3-ol typically involves the bromination of oxolane derivatives. One common method is the bromination of oxolane-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)oxolan-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of methyl-substituted oxolanes.

Scientific Research Applications

3-(Bromomethyl)oxolan-3-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)oxolan-3-ol involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)oxolan-3-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)oxolan-3-ol: Contains a hydroxymethyl group instead of a bromomethyl group.

    3-(Methyl)oxolan-3-ol: Contains a methyl group instead of a bromomethyl group.

Uniqueness

3-(Bromomethyl)oxolan-3-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

1613726-22-9

Molecular Formula

C5H9BrO2

Molecular Weight

181

Purity

95

Origin of Product

United States

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